N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
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Overview
Description
N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzyl group and a methoxy-methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives that have similar structural features:
N-(3,4-dichlorobenzyl)-N’-(2-methoxyphenyl)urea: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(3,4-dichlorobenzyl)-N’-(2-methylphenyl)urea: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.
N-(3,4-dichlorobenzyl)-N’-(4-methoxy-5-methylphenyl)urea: This compound has a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
The uniqueness of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-3-6-15(22-2)14(7-10)20-16(21)19-9-11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMDIDYUGJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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